molecular formula C9H8N2S B184123 3-Aminoquinoline-4-thiol CAS No. 109543-48-8

3-Aminoquinoline-4-thiol

Cat. No.: B184123
CAS No.: 109543-48-8
M. Wt: 176.24 g/mol
InChI Key: YJBLTYRYUXKJLE-UHFFFAOYSA-N
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Description

3-Aminoquinoline-4-thiol is a heterocyclic compound featuring a quinoline backbone with an amino group at position 3 and a thiol (-SH) group at position 3. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocycles, such as thiazolo[4,5-c]quinoline derivatives . Its synthesis typically involves refluxing precursor materials in acetic anhydride and acetic acid, followed by purification steps to isolate the thiol-containing product . The presence of both amino and thiol groups confers unique reactivity, enabling participation in nucleophilic substitutions, cyclization reactions, and metal-catalyzed coupling processes.

Properties

CAS No.

109543-48-8

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-amino-1H-quinoline-4-thione

InChI

InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12)

InChI Key

YJBLTYRYUXKJLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S)C(=CN2)N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C(=CN2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The thiol group at C4 in 3-Aminoquinoline-4-thiol distinguishes it from chloro- or methoxy-substituted analogues (e.g., 4k, 23). This group enhances nucleophilicity, enabling cyclization to form fused heterocycles (e.g., thiazoloquinolines) . 4-Aminoquinolines (e.g., antimalarial drugs) prioritize amino groups at C4, which are critical for target binding, whereas 3-amino substitution (as in this compound) alters electronic properties and limits direct pharmacological overlap .

Synthetic Methodologies: Metal-catalyzed cross-coupling (e.g., Pd-based catalysts in 4k synthesis ) contrasts with nucleophilic substitution (e.g., K₂CO₃/DMF conditions for 23 ). The former is advantageous for aryl-aryl bond formation, while the latter suits sulfur-based substitutions. this compound’s synthesis avoids transition metals, relying instead on acid-mediated cyclization, which simplifies purification but may limit scalability .

Functional and Pharmacological Differences

  • This compound: Primarily a synthetic intermediate; its thiol group facilitates heterocycle formation (e.g., thiazolo derivatives) but lacks direct therapeutic data .
  • 4-Aminoquinolines: Clinically validated for antimalarial activity; C4-amino and C7-chloro groups are essential for targeting heme detoxification pathways .

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